
Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound with the molecular formula C16H9Cl2N3O7SNa and a molecular weight of 480.20 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions: Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its distinct color properties make it useful for detecting and quantifying other substances.
Biology: In biological research, it is employed as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histological studies.
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The mechanism of action of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which is crucial for its application in dyes and pigments. The compound’s ability to undergo redox reactions also plays a significant role in its biological and chemical activities.
類似化合物との比較
- Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamide
- Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate
Comparison: Compared to similar compounds, Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulphonate groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, particularly in the dye and pigment industry.
特性
CAS番号 |
93917-94-3 |
|---|---|
分子式 |
C16H8Cl2N3NaO7S |
分子量 |
480.2 g/mol |
IUPAC名 |
sodium;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H9Cl2N3O7S.Na/c17-9-2-3-10(18)14-8(9)1-4-11(16(14)23)19-20-12-5-7(21(24)25)6-13(15(12)22)29(26,27)28;/h1-6,22-23H,(H,26,27,28);/q;+1/p-1 |
InChIキー |
RUNOSWUCOGFPTH-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C2=C(C=CC(=C21)Cl)Cl)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




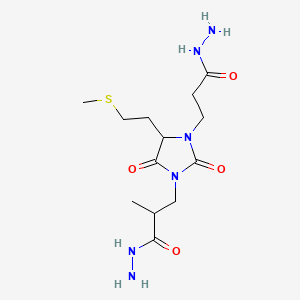
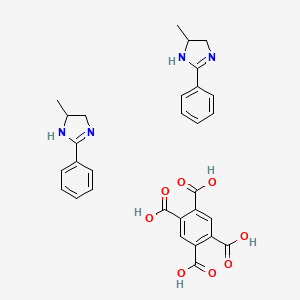
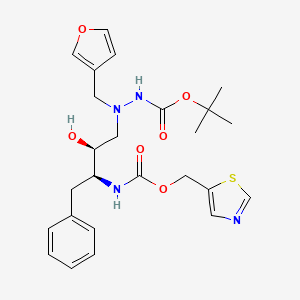


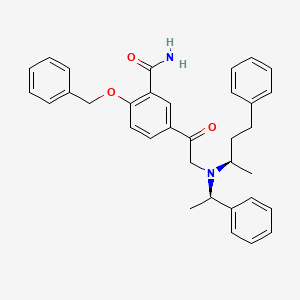

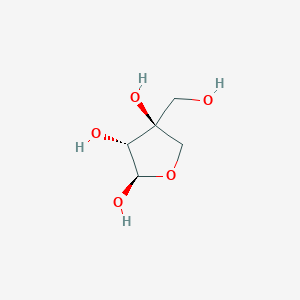

![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


